Didodecyl 3,3'-sulphinylbispropionate

Catalog No.
S1512599
CAS No.
17243-14-0
M.F
C30H58O5S
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl 3,3'-sulphinylbispropionate

CAS Number

17243-14-0

Product Name

Didodecyl 3,3'-sulphinylbispropionate

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfinylpropanoate

Molecular Formula

C30H58O5S

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

XQQARSOXXGMYHZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC

Didodecyl 3,3'-sulphinylbispropionate is a chemical compound with the molecular formula C30H58O5SC_{30}H_{58}O_{5}S and a molecular weight of approximately 530.84 g/mol. This compound features a sulphinyl functional group, which is characterized by the presence of sulfur bonded to oxygen and carbon chains. The structure includes two dodecyl groups (long hydrocarbon chains) and two propionate ester groups, contributing to its amphiphilic nature, which allows it to interact favorably with both hydrophilic and hydrophobic environments .

  • Oxidation: The sulphinyl group can be oxidized to form didodecyl 3,3'-sulfonylbispropionate using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction: The sulphinyl group may also be reduced to a thioether using reducing agents such as lithium aluminum hydride.
  • Substitution: The ester groups can participate in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols .

Common Reagents and Conditions

  • Oxidation: Carried out using hydrogen peroxide or peracids at room temperature.
  • Reduction: Typically performed under anhydrous conditions with lithium aluminum hydride.
  • Substitution: Often conducted in the presence of bases like triethylamine.

Research indicates that didodecyl 3,3'-sulphinylbispropionate exhibits potential biological activity due to its surfactant properties. It has been explored for applications in drug delivery systems because of its ability to enhance solubility and stability of pharmaceutical compounds. Additionally, its amphiphilic nature allows it to interact with biological membranes, making it a candidate for further studies in biochemistry and pharmacology .

The synthesis of didodecyl 3,3'-sulphinylbispropionate typically involves the esterification of 3,3'-sulfinylbispropionic acid with dodecanol. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process, ensuring high-quality production .

Didodecyl 3,3'-sulphinylbispropionate has diverse applications across various fields:

  • Chemistry: Serves as a reagent in organic synthesis and as a standard in chromatographic analysis.
  • Biology: Investigated for its role as a surfactant in biological systems.
  • Medicine: Explored for potential use in drug delivery systems due to its amphiphilic properties.
  • Industry: Used in formulating lubricants and as an additive in polymer production .

Studies on the interactions of didodecyl 3,3'-sulphinylbispropionate with other compounds reveal its effectiveness as an emulsifier and stabilizer. Its unique structural features allow it to form stable emulsions in various formulations, enhancing the bioavailability of active ingredients in pharmaceutical and cosmetic products. Ongoing research aims to further elucidate its mechanisms of action within biological systems .

Didodecyl 3,3'-sulphinylbispropionate can be compared with several similar compounds:

Compound NameFunctional GroupUnique Features
Didodecyl 3,3'-sulfonylbispropionateSulfonylContains a sulfonyl group instead of a sulphinyl group.
Didodecyl 3,3'-thioetherbispropionateThioetherContains a thioether group; different reactivity profile.
Didodecyl 3,3'-sulfinylbisbutyrateButyrate esterSimilar structure but uses butyrate instead of propionate.

Uniqueness

Didodecyl 3,3'-sulphinylbispropionate is unique due to its specific sulphinyl group which imparts distinct redox properties and reactivity compared to its sulfone and thioether analogs. This characteristic makes it particularly valuable for applications requiring specific interaction profiles with biological membranes and other chemical entities .

XLogP3

10.1

Other CAS

17243-14-0

Wikipedia

Didodecyl 3,3'-sulphinylbispropionate

Dates

Modify: 2023-07-17

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